molecular formula C8H13N3O B13199670 6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine

6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine

Cat. No.: B13199670
M. Wt: 167.21 g/mol
InChI Key: ZKRFRDBDHOSHMK-UHFFFAOYSA-N
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Description

6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine is a heterocyclic compound that features a unique structure combining a pyrazole ring with an oxazine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the use of acyl (bromo)acetylenes and propargylamine, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis processes. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.

    Industry: It may be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The exact pathways and molecular targets are subjects of ongoing research, but the compound’s structure suggests it could modulate biological activities through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonamide
  • 6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid

Uniqueness

Compared to similar compounds, 6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine stands out due to its specific amine functional group, which can participate in unique chemical reactions and interactions.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

6,6-dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazin-3-amine

InChI

InChI=1S/C8H13N3O/c1-8(2)4-11-7(12-5-8)6(9)3-10-11/h3H,4-5,9H2,1-2H3

InChI Key

ZKRFRDBDHOSHMK-UHFFFAOYSA-N

Canonical SMILES

CC1(CN2C(=C(C=N2)N)OC1)C

Origin of Product

United States

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